![molecular formula C17H17N3O3 B14584921 (E)-1-[2-(Morpholin-4-yl)-5-nitrophenyl]-N-phenylmethanimine CAS No. 61200-66-6](/img/structure/B14584921.png)
(E)-1-[2-(Morpholin-4-yl)-5-nitrophenyl]-N-phenylmethanimine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-1-[2-(Morpholin-4-yl)-5-nitrophenyl]-N-phenylmethanimine is a chemical compound that belongs to the class of imines It features a morpholine ring, a nitrophenyl group, and a phenylmethanimine moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-[2-(Morpholin-4-yl)-5-nitrophenyl]-N-phenylmethanimine typically involves the condensation reaction between 2-(morpholin-4-yl)-5-nitrobenzaldehyde and aniline. The reaction is usually carried out in a solvent such as methanol or ethanol, with a catalytic amount of glacial acetic acid to facilitate the formation of the imine bond. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete, as indicated by thin-layer chromatography (TLC).
Industrial Production Methods
For industrial-scale production, the process can be optimized by using continuous flow reactors to ensure consistent reaction conditions and high yields. The use of automated systems for reagent addition and product isolation can further enhance the efficiency and scalability of the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
(E)-1-[2-(Morpholin-4-yl)-5-nitrophenyl]-N-phenylmethanimine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The imine bond can be reduced to an amine using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, or halogenation.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Nitric acid (HNO3), sulfuric acid (H2SO4), halogens (Cl2, Br2)
Major Products Formed
Reduction of Nitro Group: 2-(Morpholin-4-yl)-5-aminophenyl-N-phenylmethanimine
Reduction of Imine Bond: (E)-1-[2-(Morpholin-4-yl)-5-nitrophenyl]-N-phenylmethanamine
Substitution Reactions: Various substituted derivatives depending on the electrophile used
Applications De Recherche Scientifique
(E)-1-[2-(Morpholin-4-yl)-5-nitrophenyl]-N-phenylmethanimine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its ability to interact with biological targets.
Industry: Utilized in the development of advanced materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of (E)-1-[2-(Morpholin-4-yl)-5-nitrophenyl]-N-phenylmethanimine involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group and the imine bond play crucial roles in its binding affinity and activity. The compound can inhibit the activity of certain enzymes by forming a stable complex with the active site, thereby blocking substrate access and reducing enzyme activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
(E)-N-{[2-(Morpholin-4-yl)quinolin-3-yl]methylidene}aniline: Similar structure with a quinoline ring instead of a nitrophenyl group.
(E)-N-(4-methylphenyl)-1-[2-(morpholin-4-yl)quinolin-3-yl]methanimine: Contains a methyl-substituted phenyl ring.
Uniqueness
(E)-1-[2-(Morpholin-4-yl)-5-nitrophenyl]-N-phenylmethanimine is unique due to the presence of both a morpholine ring and a nitrophenyl group, which confer distinct chemical and biological properties
Propriétés
Numéro CAS |
61200-66-6 |
|---|---|
Formule moléculaire |
C17H17N3O3 |
Poids moléculaire |
311.33 g/mol |
Nom IUPAC |
1-(2-morpholin-4-yl-5-nitrophenyl)-N-phenylmethanimine |
InChI |
InChI=1S/C17H17N3O3/c21-20(22)16-6-7-17(19-8-10-23-11-9-19)14(12-16)13-18-15-4-2-1-3-5-15/h1-7,12-13H,8-11H2 |
Clé InChI |
XMZPXIXGGBJRIK-UHFFFAOYSA-N |
SMILES canonique |
C1COCCN1C2=C(C=C(C=C2)[N+](=O)[O-])C=NC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,2'-(Ethane-1,1-diyl)bis[4-(propan-2-yl)phenol]](/img/structure/B14584838.png)
![Butyl [2-(1-oxo-1lambda~5~-pyridin-4-yl)pyrimidin-4-yl]carbamate](/img/structure/B14584840.png)
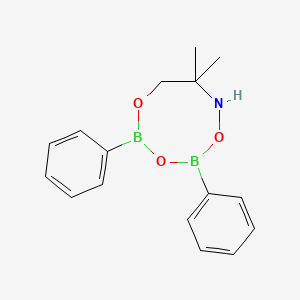
![2-Chloro-1-[(3-methoxy-4-nitrophenyl)sulfanyl]-4-(trifluoromethyl)benzene](/img/structure/B14584854.png)
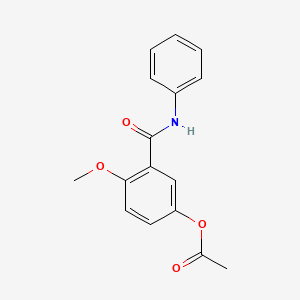

![2,2,2-Trifluoro-N-(4'-pentanoyl[1,1'-biphenyl]-4-yl)acetamide](/img/structure/B14584879.png)
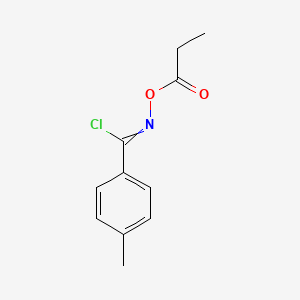
![1,1'-[(3-Ethylphenyl)methylene]dipiperidine](/img/structure/B14584896.png)
![4-[4-(6-Methylheptyl)piperidin-1-yl]butan-1-ol;hydrochloride](/img/structure/B14584901.png)
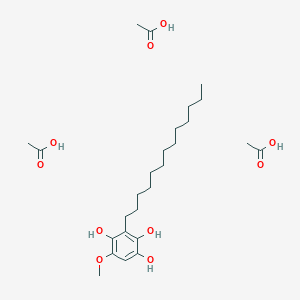
![2-{(E)-[(4-Chlorophenyl)methylidene]amino}-4,5-dimethoxybenzoic acid](/img/structure/B14584906.png)
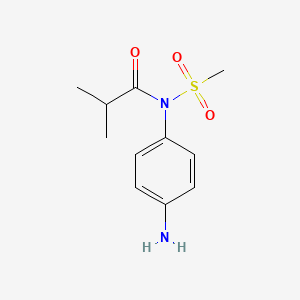
![3-Ethyl-2-propylbenzo[h]quinoline](/img/structure/B14584930.png)
